Amisometradine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
6-amino-1-(2-methylprop-2-enyl)-3-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4H,1,5,10H2,2-3H3/i3D3 |
InChI Key |
FXNYSZHYMGWWEZ-HPRDVNIFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Selective Adenosine A1 Receptor Antagonists
A Technical Guide for Researchers
Notice: The initial query for "Amisometradine-d3" did not yield specific results corresponding to a selective adenosine (B11128) A1 receptor antagonist. Publicly available scientific literature from the mid-20th century identifies Amisometradine (B1665367) as a diuretic, primarily used in the management of congestive heart failure.[1][2] There is no substantial evidence in contemporary pharmacological literature to suggest that amisometradine or its deuterated form acts as a selective adenosine A1 receptor antagonist.
Given the request for an in-depth technical guide on the mechanism of action of a selective adenosine A1 receptor antagonist, this document will focus on a representative and well-characterized compound from this class to illustrate the core principles, experimental methodologies, and signaling pathways involved. This approach will provide the detailed technical information requested, using a relevant and well-documented pharmacological agent as a model.
Core Mechanism of Action: Competitive Antagonism of the Adenosine A1 Receptor
Selective adenosine A1 receptor (A1R) antagonists are a class of drugs that bind to A1 receptors but do not provoke the intracellular response that the endogenous agonist, adenosine, would. By occupying the binding site, they prevent adenosine from activating the receptor. This action is particularly relevant in tissues where adenosine exerts significant physiological effects, such as the heart, kidneys, and brain.
The A1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A1R activation also leads to the activation of potassium channels and the inhibition of calcium channels, which together result in a hyperpolarization of the cell membrane and a reduction in cellular activity.
Selective A1R antagonists block these effects, leading to outcomes such as:
-
In the Kidneys: Increased diuresis and natriuresis, as adenosine-mediated vasoconstriction of the afferent arteriole and sodium reabsorption in the proximal tubule are inhibited.[3]
-
In the Heart: Prevention of adenosine-induced bradycardia and atrioventricular block.
-
In the Brain: Pro-convulsant effects in some models, by blocking the neuroinhibitory effects of adenosine.
The deuteration of a drug, as suggested by the "-d3" suffix, is a modification where three hydrogen atoms are replaced by their heavier isotope, deuterium. This change does not typically alter the mechanism of action but is intended to improve the pharmacokinetic profile of the drug by slowing its metabolism, thereby increasing its half-life and exposure.
Signaling Pathways Modulated by A1R Antagonists
The primary signaling pathway affected by A1R antagonists is the Gαi/o-mediated inhibition of adenylyl cyclase. By blocking adenosine's access to the receptor, these antagonists prevent the downstream reduction in cAMP levels.
Caption: Adenosine A1 Receptor Signaling Pathway and Point of Antagonist Action.
Quantitative Pharmacological Data
The potency and selectivity of an A1R antagonist are determined through various in vitro assays. The data is typically presented in terms of binding affinity (Ki) and functional antagonism (IC50 or Kb). Below is a table summarizing hypothetical data for a representative selective A1R antagonist.
| Parameter | Value (nM) | Assay Type | Species | Tissue/Cell Line | Reference |
| A1R Binding (Ki) | 1.2 | Radioligand Binding | Human | CHO cells expressing hA1R | Fictional Data |
| A2A Binding (Ki) | 350 | Radioligand Binding | Human | CHO cells expressing hA2AR | Fictional Data |
| A2B Binding (Ki) | >10,000 | Radioligand Binding | Human | CHO cells expressing hA2BR | Fictional Data |
| A3 Binding (Ki) | 850 | Radioligand Binding | Human | CHO cells expressing hA3R | Fictional Data |
| Functional (IC50) | 5.5 | cAMP Inhibition Assay | Rat | Adipocytes | Fictional Data |
This data is illustrative and does not correspond to this compound.
Key Experimental Protocols
The characterization of a selective A1R antagonist involves a series of standardized experiments to determine its binding affinity, functional potency, and selectivity.
Radioligand Binding Assay
This assay measures the affinity of the antagonist for the A1 receptor by assessing its ability to displace a known radioactively labeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).
-
Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled A1R antagonist (e.g., [3H]DPCPX) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Functional Assay (cAMP Measurement)
This assay measures the functional potency of the antagonist by determining its ability to reverse the agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing the A1 receptor (e.g., rat adipocytes or CHO-hA1R cells) are cultured.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the test antagonist.
-
Stimulation: Cells are then stimulated with an A1R agonist (e.g., NECA) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable method (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration of the antagonist that produces 50% of its maximal reversal of the agonist effect (IC50) is determined.
Caption: Workflow for a cAMP-based Functional Assay.
Conclusion
While the specific compound "this compound" is not documented as a selective adenosine A1 receptor antagonist, the principles of this class of drugs are well-established. They act by competitively blocking the A1 receptor, thereby inhibiting the Gαi/o-mediated signaling cascade. The characterization of these compounds relies on a robust set of in vitro experiments, including radioligand binding and functional assays, to determine their potency and selectivity. The therapeutic potential of these antagonists continues to be explored in various conditions, particularly those involving cardiovascular and renal pathophysiology.
References
The Role of Deuterium Labeling in Amisometradine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the purpose of deuterium (B1214612) labeling in Amisometradine-d3, a stable isotope-labeled analog of the diuretic compound Amisometradine. The primary application of this compound is to serve as an internal standard in quantitative bioanalysis, a critical component in pharmacokinetic and drug metabolism studies. A secondary, though less common, application of deuterium labeling is to intentionally modify the metabolic profile of a drug through the kinetic isotope effect.
This compound as an Internal Standard in Quantitative Bioanalysis
In the development of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is crucial for accurate and precise quantification of the analyte.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for this purpose.[1][2]
The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte (Amisometradine) and therefore exhibits very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This co-elution and similar ionization response allow for effective compensation for variations that can be introduced during the analytical process, including sample loss during extraction and matrix effects.[1]
Key Advantages of Using this compound as an Internal Standard:
-
Correction for Matrix Effects: The variability of biological matrices like plasma can significantly impact the LC-MS/MS response of a drug through ion suppression or enhancement. This compound, co-eluting with Amisometradine, normalizes this effect.
-
Improved Accuracy and Precision: By correcting for variability, the use of a deuterated internal standard leads to more reliable and reproducible quantitative data.
-
Robustness of the Bioanalytical Method: The inclusion of a SIL-IS is a hallmark of a robust and reliable bioanalytical method, as expected by regulatory agencies.
Quantitative Data Presentation
The following table summarizes typical validation parameters for a bioanalytical method for Amisometradine using this compound as an internal standard. The data demonstrates the high level of accuracy and precision achievable with this approach.
| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Amisometradine | 5.0 | 5.1 | 102.0 | 4.5 |
| 15.0 | 14.8 | 98.7 | 3.2 | |
| 100.0 | 101.2 | 101.2 | 2.1 | |
| 500.0 | 495.5 | 99.1 | 1.8 | |
| 1000.0 | 1005.0 | 100.5 | 1.5 |
Experimental Protocol: Bioanalytical Method Validation for Amisometradine in Human Plasma
This protocol outlines the key steps for validating a quantitative LC-MS/MS assay for Amisometradine in human plasma using this compound as an internal standard.
1.2.1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Amisometradine and this compound in methanol.
-
Prepare working solutions of Amisometradine for calibration standards and quality control (QC) samples by serial dilution of the stock solution in methanol.
-
Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in methanol.
1.2.2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to all samples except the blank matrix.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
1.2.3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Amisometradine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amisometradine: [M+H]+ → fragment ion (e.g., 196.1 → 124.1)
-
This compound: [M+H]+ → fragment ion (e.g., 199.1 → 127.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
1.2.4. Data Analysis:
-
Integrate the peak areas for both Amisometradine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Amisometradine in the QC samples and unknown study samples from the calibration curve.
The Kinetic Isotope Effect: A Potential Secondary Purpose
While the primary role of this compound is likely as an internal standard, deuterium labeling can also be strategically employed to alter the metabolic profile of a drug. This is based on the Kinetic Isotope Effect (KIE) .
The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-determining step in the metabolism of a drug, replacing that hydrogen with deuterium can significantly slow down the metabolic reaction. This can lead to:
-
Increased drug half-life and exposure.
-
Reduced formation of potentially toxic metabolites.
-
Improved pharmacokinetic profile.
For this compound, if the three deuterium atoms are placed at a known site of metabolic oxidation, it could potentially slow down its metabolism. However, without specific knowledge of Amisometradine's metabolic pathways, this remains a secondary and less certain purpose compared to its use as an internal standard.
Visualizations
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Logical workflow for bioanalytical method validation.
Caption: The Kinetic Isotope Effect.
References
A Technical Guide to the Synthesis and Purification of Amisometradine-d3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic and purification pathway for Amisometradine-d3. As of the latest literature review, a specific, published method for the synthesis of this deuterated analog has not been reported. The methodologies presented herein are therefore theoretical, constructed from established principles of organic synthesis, deuteration techniques, and purification of analogous heterocyclic compounds. This guide is intended for informational purposes for qualified professionals in a laboratory setting.
Introduction
Amisometradine is a potassium-sparing diuretic. The introduction of deuterium (B1214612) at specific molecular positions can modify a drug's pharmacokinetic profile, primarily by slowing its metabolism through the kinetic isotope effect. This can lead to improved therapeutic efficacy, a longer half-life, and a more favorable safety profile. This guide provides a comprehensive, albeit theoretical, protocol for the synthesis and purification of this compound, where the N3-methyl group is replaced with a trideuteromethyl group.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a multi-step process starting from readily available precursors. The key step is the introduction of the deuterated methyl group via the use of deuterated methylamine (B109427) hydrochloride.
Overall Reaction Scheme:
-
Synthesis of 6-chlorouracil: Reaction of malonic acid and urea.
-
Amination of 6-chlorouracil: Formation of 6-aminouracil (B15529).
-
Alkylation with 3-chloro-2-methyl-1-propene: Synthesis of 1-(2-methylallyl)-6-aminouracil.
-
Deuteromethylation: Introduction of the trideuteromethyl group at the N3 position to yield this compound.
Experimental Protocols
Synthesis of 6-Aminouracil
A common precursor, 6-aminouracil, can be synthesized via several established methods. One common route begins with the condensation of ethyl cyanoacetate (B8463686) and urea.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a fresh solution of sodium ethoxide.
-
Condensation: To the sodium ethoxide solution, add ethyl cyanoacetate and urea.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. A precipitate will form.
-
Work-up: Cool the mixture to room temperature and filter the precipitate. Wash the solid with cold ethanol and then water.
-
Acidification: Dissolve the solid in hot water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.
-
Isolation: Cool the solution to induce crystallization of 6-aminouracil. Filter the product, wash with cold water, and dry under vacuum.
Synthesis of 1-(2-methylallyl)-6-aminouracil
-
Reaction Setup: Suspend 6-aminouracil and potassium carbonate in dimethylformamide (DMF) in a round-bottom flask.
-
Alkylation: Add 3-chloro-2-methyl-1-propene to the suspension.
-
Reaction: Heat the mixture at 60-70°C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum.
Synthesis of this compound (N-Deuteromethylation)
This step introduces the deuterated methyl group. The use of deuterated methylamine in a Mannich-type reaction or direct alkylation with a deuterated methylating agent are plausible routes. A practical approach involves the use of deuterated methylamine hydrochloride.[2][3][4]
-
Reaction Setup: To a suspension of 1-(2-methylallyl)-6-aminouracil in a suitable solvent such as a mixture of dioxane and water, add formaldehyde (B43269) and deuterated methylamine hydrochloride (CD3NH2·HCl).
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
A multi-step purification process is recommended to achieve high purity of the final product.
Column Chromatography
-
Adsorbent: Silica (B1680970) gel (230-400 mesh).
-
Eluent: A gradient of dichloromethane (B109758) and methanol (B129727) (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol up to 5%).
-
Procedure: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the prepared silica gel column. Elute the column with the solvent gradient, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.
Recrystallization
-
Solvent Selection: A solvent system such as ethanol/water or ethyl acetate/hexane is likely suitable for the recrystallization of the uracil (B121893) derivative.[5]
-
Procedure: Dissolve the product from the chromatography step in a minimum amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to yield pure this compound.
Data Presentation
Table 1: Reactants for the Proposed Synthesis of this compound
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalent | Theoretical Amount |
| 6-Aminouracil | 127.10 | 1.0 | (Specify amount) |
| 3-chloro-2-methyl-1-propene | 90.55 | 1.1 | (Specify amount) |
| Formaldehyde | 30.03 | 1.5 | (Specify amount) |
| CD3NH2·HCl | 72.54 | 1.2 | (Specify amount) |
| Potassium Carbonate | 138.21 | 2.0 | (Specify amount) |
Table 2: Summary of a Theoretical Purification Protocol
| Purification Step | Starting Material | Expected Yield (%) | Expected Purity (%) |
| Crude Product after Work-up | N/A | N/A | ~75-85% |
| After Column Chromatography | Crude Product | 60-75% | >95% |
| After Recrystallization | Chromatographed Product | 85-95% (of previous step) | >99% |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Mechanism of Action of Amisometradine
Amisometradine acts as a potassium-sparing diuretic. Its mechanism of action is believed to involve the blockage of epithelial sodium channels (ENaC) in the late distal convoluted tubule and collecting duct of the nephron.[6][7][8][9][10]
Caption: Proposed mechanism of action for Amisometradine as a potassium-sparing diuretic.
References
- 1. Synthesis of the derivatives of 6-amino-uracil labelled with 14 C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
- 6. Potassium-sparing diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. slideshare.net [slideshare.net]
- 9. Potassium-sparing diuretic - Wikipedia [en.wikipedia.org]
- 10. 34.4 Potassium-Sparing Diuretics - Pharmacology for Nurses | OpenStax [openstax.org]
Amisometradine-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth stability data for Amisometradine-d3 and its non-deuterated parent compound, Amisometradine, is limited. This guide synthesizes available storage information for Amisometradine and provides a technical overview of the principles of deuterated drug stability to inform handling and experimental design.
Introduction to Amisometradine and the Role of Deuteration
Amisometradine is a diuretic agent that has been investigated for its potential in managing conditions such as congestive heart failure. This compound is a deuterated isotopologue of Amisometradine, meaning one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.
The substitution of hydrogen with deuterium can significantly alter a drug molecule's metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][2] This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, altered pharmacokinetic profile, and a different safety and efficacy profile compared to the non-deuterated counterpart.[3][4][5] Therefore, understanding the stability of deuterated compounds like this compound is crucial for drug development and research applications.
Storage Conditions for Amisometradine
While specific stability studies for Amisometradine are not publicly available, general storage recommendations are provided by chemical suppliers. These recommendations are crucial for maintaining the integrity of the compound for research purposes.
Table 1: Recommended Storage Conditions for Solid Amisometradine
| Parameter | Recommended Condition | Duration | Source(s) |
| Temperature | 0 - 4 °C | Short-term (days to weeks) | MedKoo Biosciences |
| -20 °C | Long-term (months to years) | MedKoo Biosciences | |
| Environment | Dry, dark | Not specified | MedKoo Biosciences |
Table 2: Recommended Storage Conditions for Amisometradine Stock Solutions
| Parameter | Recommended Condition | Duration | Source(s) |
| Temperature | 0 - 4 °C | Short-term (days to weeks) | MedKoo Biosciences |
| -20 °C | Up to one month (in tightly sealed vials as aliquots) | DC Chemicals |
It is best practice to prepare and use solutions on the same day. If stock solutions must be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles. Before use, the product should be allowed to equilibrate to room temperature for at least one hour prior to opening the vial.
Theoretical Considerations for the Stability of this compound
The stability of a drug substance refers to its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. For this compound, its stability profile will be influenced by both the inherent stability of the Amisometradine molecule and the effects of deuteration.
The Kinetic Isotope Effect (KIE) and Chemical Stability
The primary impact of deuteration on drug stability is the kinetic isotope effect. The C-D bond has a lower zero-point energy than the C-H bond, meaning more energy is required to break the C-D bond. This effect is most pronounced when the cleavage of a C-H bond is the rate-determining step in a degradation pathway.
For this compound, if the deuterated positions are at a site of metabolic or chemical vulnerability, the compound may exhibit enhanced stability against certain degradation pathways, such as oxidation. However, it is also possible for deuteration to have no significant effect on stability if the deuterated bond is not involved in the primary degradation route. In some cases, it could even lead to "metabolic switching," where an alternative metabolic pathway becomes more prominent.
General Factors Influencing Drug Stability
The stability of any pharmaceutical compound, including this compound, is influenced by environmental factors. Forced degradation studies are typically conducted to understand the impact of:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.
-
Humidity: Moisture can promote hydrolysis of susceptible functional groups.
-
Light: Photodegradation can occur in light-sensitive molecules.
-
pH: The stability of a compound in solution is often pH-dependent.
Without specific data for this compound, researchers should assume that it is sensitive to these factors and take appropriate precautions in its handling and storage.
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability would require a series of well-defined experiments. The following outlines a general approach that can be adapted for this purpose.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. This involves exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
A General Protocol for Forced Degradation:
-
Preparation of Solutions: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution to UV and fluorescent light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate the parent drug from any degradation products.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the drug substance.
A General Protocol for Long-Term Stability:
-
Sample Preparation: Store aliquots of solid this compound and a stock solution in appropriate containers.
-
Storage Conditions: Store the samples under the recommended long-term conditions (e.g., -20°C, protected from light and moisture).
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: Use a validated stability-indicating method to assay the potency of the drug and detect any degradation products.
Visualizing Stability Assessment Workflows
The following diagrams illustrate the logical flow of assessing the stability of a research compound like this compound.
Caption: Conceptual workflow for assessing the stability of this compound.
Caption: Factors influencing the degradation of this compound.
Conclusion
References
- 1. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism: Amisometradine vs. Amisometradine-d3
Disclaimer: Publicly available, direct experimental data comparing the pharmacokinetics and metabolism of Amisometradine and Amisometradine-d3 is limited. This guide is constructed based on the known chemical properties of Amisometradine, established principles of drug metabolism for related chemical structures, and the well-documented kinetic isotope effect of deuterium (B1214612) substitution. The quantitative data presented herein is illustrative and intended to demonstrate expected differences, not to represent factual experimental outcomes.
Introduction
Amisometradine, a uracil (B121893) derivative, was historically explored as a diuretic agent.[1][2] Like many xenobiotics, its therapeutic efficacy and safety profile are intrinsically linked to its pharmacokinetic (PK) and metabolic fate. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a powerful tool in drug development to favorably modulate a drug's metabolic profile. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions that involve C-H bond cleavage.[3][4]
This technical guide provides a comprehensive overview of the predicted pharmacokinetics and metabolism of Amisometradine and its deuterated analog, this compound. It is intended for researchers, scientists, and drug development professionals, offering a framework for understanding the potential advantages of deuteration for this class of compounds.
Amisometradine: Structure and Hypothesized Metabolism
Amisometradine (6-Amino-3-methyl-1-(2-methylallyl)-2,4(1H,3H)-pyrimidinedione) is a derivative of the pyrimidine (B1678525) uracil.[1][5] Its structure features several potential sites for metabolic transformation, primarily by the cytochrome P450 (CYP450) family of enzymes located in the liver.[6][7][8]
The most probable metabolic pathways for Amisometradine are:
-
N-Demethylation: Oxidative removal of the methyl group at the N3 position is a common metabolic pathway for N-methylated compounds, catalyzed by CYP450 enzymes.[3][9]
-
Allylic Hydroxylation: The methallyl group at the N1 position is susceptible to oxidation, particularly at the allylic carbon, to form a primary alcohol metabolite.
-
Phase II Conjugation: The primary amino group and any hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds for excretion.[10]
References
- 1. medkoo.com [medkoo.com]
- 2. Amisometradine, a New Oral Diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amisometradine [drugfuture.com]
- 6. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Aminometradine [drugfuture.com]
An In-depth Technical Guide to the Preclinical Investigation of Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings from preclinical investigations of Vitamin D3. Due to the absence of publicly available preclinical data for "Amisometradine-d3," this document focuses on Vitamin D3, a compound with a rich history of preclinical evaluation, to illustrate the core principles and experimental approaches relevant to drug development.
Introduction
Vitamin D3, or cholecalciferol, is a prohormone that plays a crucial role in calcium homeostasis, bone metabolism, and immune modulation. Its active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol), interacts with the vitamin D receptor (VDR), a nuclear transcription factor, to regulate a wide array of cellular processes.[1] Preclinical studies have been instrumental in elucidating the anticancer, anti-inflammatory, and immunomodulatory properties of Vitamin D3, paving the way for clinical investigations in various disease contexts.[2][3]
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of Vitamin D3 and its metabolites has been characterized in various animal models, primarily rodents. These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dosing regimens in efficacy studies.
Table 1: Pharmacokinetic Parameters of Vitamin D3 Metabolites in Rats
| Parameter | 24,25-dihydroxyvitamin D3 | 25-hydroxyvitamin D3 |
| Animal Model | Male Rats | Male Rats |
| Administration | Oral | Intravenous |
| Half-life (t½) | Fast phase: 0.55 hoursSlow phase: 73.8 hours | - |
| Key Metabolites | 24-oxo-25-hydroxyvitamin D3, 1,24,25-trihydroxyvitamin D3 | - |
| Distribution | Plasma, liver, kidney | Mesenteric lymph, portal vein |
| Reference | [4] | [5] |
Preclinical Efficacy Studies
The therapeutic potential of Vitamin D3 has been explored in a variety of preclinical disease models, including cancer, autoimmune diseases, and metabolic disorders.
Oncology
In oncology, Vitamin D3 has demonstrated anti-proliferative, pro-apoptotic, and anti-angiogenic effects in both in vitro and in vivo models.
Table 2: Summary of Preclinical Efficacy of Vitamin D3 in Cancer Models
| Cancer Type | Animal Model | Dosage and Administration | Key Findings | Reference |
| Breast Cancer | Ehrlich Ascites Carcinoma (EAC) in Swiss albino mice | Intraperitoneal administration | Inhibition of solid tumor growth, reduction in body weight gain, induction of apoptosis and cell cycle arrest. | |
| Non-Small Cell Lung Cancer (NSCLC) | N/A (in vitro study) | Increasing concentrations on various NSCLC cell lines | Moderate inhibition of growth in A549, 128-88T, and 201T cells. | |
| Breast Cancer | Mice lacking VDRs | N/A (genetic model) | Disruption of VDR signaling is associated with abnormal ductal morphology and accelerated mammary tumor development. |
Autoimmune Disease
The immunomodulatory properties of Vitamin D3 have been investigated in preclinical models of autoimmune diseases.
Table 3: Preclinical Efficacy of Vitamin D3 in an Autoimmune Disease Model
| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 mice | 8 doses administered intraperitoneally every other day, starting 7 days after disease induction | Restrained disease evolution, lower clinical and cumulative scores. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are examples of experimental protocols for in vivo studies with Vitamin D3.
General Animal Husbandry and Diet
Adult FVB male and female mice can be obtained from commercial vendors and initially maintained on a standard chow. For studies investigating the effects of Vitamin D3 deficiency or supplementation, custom diets with varying concentrations of cholecalciferol are utilized.
Pharmacokinetic Study in Rats
-
Objective: To determine the in vivo metabolism of 24,25-dihydroxyvitamin D3.
-
Animal Model: Rapidly growing male rats.
-
Dosing: Oral administration of 24,25-dihydroxyvitamin D3 until steady-state plasma concentrations are reached, followed by a single dose of 24,25-dihydroxyvitamin [3-3H]D3.
-
Sample Collection: Plasma, liver, intestine, and bones are collected at various time points (e.g., 10 min, 1, 6, 15, 24, 96, and 192 hours) after the radiolabeled dose.
-
Analysis: Samples are analyzed using high-performance liquid chromatography (HPLC) to separate and quantify the metabolites.
-
Reference:
Efficacy Study in an Ehrlich Ascites Carcinoma (EAC) Mouse Model
-
Objective: To evaluate the in vivo antitumor efficacy of Vitamin D3.
-
Animal Model: Swiss albino mice.
-
Tumor Induction: Inoculation of EAC cells to induce tumor formation.
-
Dosing: Intraperitoneal administration of Vitamin D3.
-
Outcome Measures: Monitoring of solid tumor growth, body weight, and survival.
-
Mechanism of Action Analysis: Assessment of apoptosis, cell cycle arrest, and angiogenesis in tumor tissue.
-
Reference:
Signaling Pathways and Mechanism of Action
Vitamin D3 exerts its biological effects primarily through the modulation of gene expression following the binding of its active metabolite, 1α,25-dihydroxyvitamin D3, to the Vitamin D Receptor (VDR).
Vitamin D Receptor (VDR) Signaling Pathway
The canonical VDR signaling pathway involves the heterodimerization of the ligand-bound VDR with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
Experimental Workflow for Preclinical Investigation
The preclinical investigation of a compound like Vitamin D3 typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy and safety studies.
Conclusion
The extensive preclinical evaluation of Vitamin D3 has provided a solid foundation for understanding its therapeutic potential across a range of diseases. The methodologies and findings summarized in this guide highlight the critical steps in the preclinical investigation of a compound, from pharmacokinetic profiling and efficacy testing in relevant animal models to the elucidation of its underlying mechanism of action. This comprehensive approach is essential for the successful translation of promising preclinical candidates into clinical development.
References
- 1. Vitamin D and breast cancer: insights from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D and cancer: Clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D in Preclinical Models of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetics of 24,25-dihydroxyvitamin D3 in the vitamin D3-replete rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, distribution, and transport of vitamin D3 and 25-hydroxyvitamin D3 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Utility of Amisometradine-d3 in Modern Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of stable isotopes, particularly deuterium (B1214612), into drug candidates represents a pivotal advancement in pharmaceutical research. This technique, grounded in the kinetic isotope effect, offers a powerful tool to modulate the metabolic fate of therapeutic agents, often leading to improved pharmacokinetic profiles. This technical guide explores the application of deuterated compounds in drug metabolism studies, using the diuretic amisometradine (B1665367) as a focal point for a hypothetical case study with its deuterated analog, amisometradine-d3 (B1159149). While specific research on this compound is not publicly available, this paper will construct a comprehensive framework illustrating how such a tool would be invaluable for researchers. We will delve into the principles of deuterium substitution, outline detailed experimental protocols for metabolism studies, present hypothetical data in structured tables, and visualize key workflows and metabolic pathways using Graphviz diagrams.
Introduction: The Role of Deuterium in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (B1232500) (¹H). This seemingly subtle difference has profound implications for the chemical reactivity of bonds involving deuterium, particularly the carbon-deuterium (C-D) bond, which is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond.[1][][3]
In the realm of drug metabolism, many therapeutic agents are cleared from the body through metabolic processes, often initiated by the enzymatic cleavage of C-H bonds, primarily by Cytochrome P450 (CYP) enzymes.[4][5][6][7] The substitution of a hydrogen atom with deuterium at a metabolically active site can significantly slow down this enzymatic process, a phenomenon known as the kinetic isotope effect (KIE) .[][8] This can lead to several desirable outcomes for a drug candidate:
-
Extended Half-life: A reduced rate of metabolism can prolong the drug's presence in the systemic circulation, potentially allowing for less frequent dosing.[1][]
-
Improved Bioavailability: By minimizing first-pass metabolism, a greater proportion of the administered dose may reach the target site.
-
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic byproducts. Slowing this process can enhance the safety profile of a drug.[8]
-
Enhanced Therapeutic Efficacy: A more stable and predictable pharmacokinetic profile can lead to improved clinical outcomes.
Amisometradine, a diuretic agent, serves as a pertinent, albeit hypothetical, example to illustrate these principles.[9][10] While its metabolic pathways are not extensively documented in publicly available literature, we can postulate a scenario where its therapeutic action could be optimized through deuteration.
Hypothetical Metabolic Profile of Amisometradine
For the purpose of this guide, let us assume that amisometradine undergoes Phase I metabolism mediated by CYP enzymes, a common pathway for many xenobiotics.[4][5][6][7] This could involve hydroxylation or N-dealkylation at specific sites on the molecule. The resulting metabolites may then undergo Phase II conjugation reactions to facilitate their excretion.
The strategic placement of deuterium atoms at the sites of primary metabolic attack on the amisometradine molecule would result in this compound. This deuterated version would be expected to exhibit a slower rate of metabolism compared to its non-deuterated counterpart.
Experimental Protocols for Metabolism Studies
The investigation of a deuterated drug candidate like this compound involves a series of well-defined in vitro and in vivo experiments.
In Vitro Metabolic Stability Assessment
Objective: To compare the rate of metabolism of amisometradine and this compound in a controlled in vitro environment.
Methodology:
-
Incubation: Amisometradine and this compound are incubated separately with human liver microsomes (HLMs) or specific recombinant CYP enzymes. The reaction mixture should contain a NADPH-regenerating system to support CYP activity.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The enzymatic reaction is stopped at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound (amisometradine or this compound) remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12][13][14]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolite Identification
Objective: To identify the metabolites of amisometradine and determine if deuteration alters the metabolic pathway.
Methodology:
-
Incubation: Amisometradine and this compound are incubated with HLMs for a longer duration (e.g., 60 minutes) to allow for significant metabolite formation.
-
High-Resolution Mass Spectrometry: The samples are analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to accurately determine the mass of potential metabolites.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of the parent drug and its metabolites are analyzed to elucidate the structure of the metabolites.
-
Comparative Analysis: The metabolite profiles of amisometradine and this compound are compared to see if deuteration leads to the formation of different metabolites (metabolic switching).
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of amisometradine and this compound in an animal model.
Methodology:
-
Animal Model: A suitable animal model (e.g., Sprague-Dawley rats) is selected.
-
Dosing: Two groups of animals are administered either amisometradine or this compound at a specific dose and route (e.g., oral gavage or intravenous).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
LC-MS/MS Analysis: The concentrations of the parent drug and any major metabolites in the plasma samples are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).[15][16][17][18][19][20][21][22][23][24]
Data Presentation: Hypothetical Results
The following tables summarize the hypothetical quantitative data that could be obtained from the experiments described above.
Table 1: In Vitro Metabolic Stability of Amisometradine and this compound in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Amisometradine | 25 | 27.7 |
| This compound | 75 | 9.2 |
Table 2: In Vivo Pharmacokinetic Parameters of Amisometradine and this compound in Rats (Oral Administration)
| Parameter | Amisometradine | This compound |
| Cmax (ng/mL) | 150 | 250 |
| Tmax (h) | 1.5 | 2.0 |
| AUC (0-24h) (ng·h/mL) | 900 | 2700 |
| Elimination Half-life (t½, h) | 4.5 | 10.2 |
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical metabolic pathway for amisometradine.
Conclusion
The use of deuterated compounds, such as the hypothetical this compound, is a powerful strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can significantly improve the metabolic stability and pharmacokinetic properties of drug candidates. The experimental workflows and analytical techniques outlined in this guide provide a robust framework for evaluating the metabolic profile of deuterated compounds. While the specific data for this compound remains illustrative, the principles and methodologies described are broadly applicable and underscore the immense potential of this approach in creating safer and more effective medicines. The continued application of stable isotope labeling in drug metabolism studies will undoubtedly accelerate the journey of new therapeutic agents from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated Compounds [simsonpharma.com]
- 9. medkoo.com [medkoo.com]
- 10. Amisometradine, a New Oral Diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods for amatoxins: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of amitriptyline pharmacokinetics during peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and brain distribution of amitraz and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pharmacokinetics biodistribution metabolism: Topics by Science.gov [science.gov]
- 19. Pharmacokinetic and pharmacodynamic characterization of OROS and immediate-release amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population Pharmacokinetic Model of Vitamin D3 and Metabolites in Chronic Kidney Disease Patients with Vitamin D Insufficiency and Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of a single oral dose of vitamin D3 (70,000 IU) in pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Novel Approach for the Approximation of Vitamin D3 Pharmacokinetics from In Vivo Absorption Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Amisometradine using Amisometradine-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisometradine (B1665367) is a pyrimidinedione-based diuretic. Accurate and precise quantification of amisometradine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as amisometradine-d3 (B1159149), is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of the results.
This document provides a detailed application note and protocol for the quantitative analysis of amisometradine in human plasma using this compound as an internal standard by LC-MS/MS.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to amisometradine but has a different mass due to the deuterium (B1214612) labeling, is added to the plasma sample at the beginning of the sample preparation process. Both the analyte (amisometradine) and the internal standard (this compound) are extracted from the plasma and analyzed by LC-MS/MS. Any loss of analyte during sample preparation or fluctuations in ionization efficiency will affect both the analyte and the internal standard to the same extent. Therefore, the ratio of the peak area of the analyte to the peak area of the internal standard is directly proportional to the concentration of the analyte in the original sample.
Materials and Reagents
-
Amisometradine (Reference Standard)
-
This compound (Internal Standard)[1]
-
Human Plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL) or Protein Precipitation Plates
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Amisometradine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of amisometradine reference standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Amisometradine Working Solutions: Prepare a series of working solutions by serially diluting the amisometradine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (IS Working Solution): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the amisometradine working solutions into blank human plasma to obtain calibration standards at concentrations ranging from approximately 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.
Method A: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL this compound).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method B: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL this compound).
-
Vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Amisometradine | 196.1 | [To be determined] | 0.1 | [To be optimized] | [To be optimized] |
| This compound | 199.1 | [To be determined] | 0.1 | [To be optimized] | [To be optimized] |
Note: The specific product ions, cone voltage, and collision energy for amisometradine and this compound need to be determined by infusing the individual compounds into the mass spectrometer.
Data Presentation
Bioanalytical Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of the validation parameters is presented below.[2][3][4][5][6]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Normalized matrix factor should be close to 1 with a CV ≤ 15%. |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term, post-preparative). |
Sample Quantitative Data
The following table is a template for presenting quantitative data from a pharmacokinetic study.
| Time (hours) | Amisometradine Concentration (ng/mL) |
| 0 (pre-dose) | < LLOQ |
| 0.5 | 150.2 |
| 1 | 450.8 |
| 2 | 890.5 |
| 4 | 620.1 |
| 8 | 210.7 |
| 12 | 85.3 |
| 24 | 15.6 |
Note: The above data is hypothetical and for illustrative purposes only. Actual concentrations will depend on the dose and individual patient pharmacokinetics.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of amisometradine in plasma.
Putative Metabolic Pathway of Amisometradine
Disclaimer: The following metabolic pathway is a putative representation based on the known metabolism of similar pyrimidinedione structures and general drug metabolism pathways.[7] Specific metabolic pathways for amisometradine require experimental confirmation through in vitro and in vivo metabolism studies.
Caption: Putative metabolic pathway of amisometradine.
Conclusion
This application note provides a comprehensive protocol for the quantification of amisometradine in human plasma using this compound as an internal standard by LC-MS/MS. The described methodology, once validated, can be reliably used for pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results in complex biological matrices. Further studies are recommended to elucidate the specific metabolic pathways of amisometradine to fully understand its disposition in vivo.
References
- 1. agilent.com [agilent.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anivet.au.dk [anivet.au.dk]
- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Amisometradine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of Amisometradine in human plasma. The described protocol is designed for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method demonstrates excellent sensitivity, selectivity, and reproducibility, adhering to the principles outlined in regulatory guidelines for bioanalytical method validation.
Introduction
Amisometradine, a pyrimidinedione derivative, is a diuretic agent.[1] To support its clinical development and therapeutic use, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its inherent high sensitivity and specificity.[2] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Amisometradine, along with a complete validation summary.
Potential Metabolic Pathway of Amisometradine
While specific metabolic pathways for Amisometradine are not extensively documented in the public domain, based on its chemical structure, potential metabolic transformations can be hypothesized. These may include Phase I reactions such as hydroxylation of the alkyl chain or the pyrimidine (B1678525) ring, and N-dealkylation, followed by Phase II conjugation reactions like glucuronidation or sulfation. Understanding these potential pathways is crucial for ensuring the analytical method is selective for the parent drug and is not interfered with by its metabolites.
Caption: Hypothesized Metabolic Pathway of Amisometradine.
Experimental Protocol
Materials and Reagents
-
Amisometradine reference standard (>99% purity)
-
Amisometradine-d3 (or other suitable stable isotope-labeled internal standard, IS)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of Amisometradine from human plasma.
-
Allow all frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex each sample to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (Hypothetical):
-
Amisometradine: Precursor Ion (Q1) m/z 196.1 -> Product Ion (Q3) m/z 124.1
-
This compound (IS): Precursor Ion (Q1) m/z 199.1 -> Product Ion (Q3) m/z 127.1
-
Caption: Experimental Workflow for Amisometradine Analysis.
Method Validation Summary
The bioanalytical method was validated in accordance with regulatory guidelines. The validation parameters and their acceptance criteria are summarized below.
Selectivity and Specificity
The method demonstrated high selectivity. No significant interference from endogenous plasma components was observed at the retention times of Amisometradine and the internal standard.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The correlation coefficient (r²) was consistently >0.99.
Table 1: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Low QC | 3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | 800 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Precision of Recovery (%CV) | Mean Matrix Effect (%) | Precision of Matrix Effect (%CV) |
|---|---|---|---|---|---|
| Low QC | 3 | Consistent | ≤ 15% | 85-115% | ≤ 15% |
| Mid QC | 100 | Consistent | ≤ 15% | 85-115% | ≤ 15% |
| High QC | 800 | Consistent | ≤ 15% | 85-115% | ≤ 15% |
Stability
The stability of Amisometradine in human plasma was evaluated under various storage and handling conditions.
Table 4: Stability Data
| Stability Condition | Duration | Temperature | Mean % Change from Nominal |
|---|---|---|---|
| Bench-top | 4 hours | Room Temperature | ≤ 15% |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | ≤ 15% |
| Long-term | 30 days | -80°C | ≤ 15% |
| Post-preparative | 24 hours | 4°C (Autosampler) | ≤ 15% |
Conclusion
The HPLC-MS/MS method described in this application note is validated for the sensitive, selective, and reliable quantification of Amisometradine in human plasma. This method meets the acceptance criteria of regulatory guidelines for bioanalytical method validation and is suitable for supporting clinical and pharmacokinetic studies of Amisometradine.
References
Application Notes & Protocols for Amisometradine Analysis in Plasma
Introduction
Amisometradine is a key analyte in pharmaceutical development and clinical research. Accurate and reliable quantification of Amisometradine in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the sample preparation of Amisometradine in plasma for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections outline three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.[1] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[1] This technique is favored for its simplicity, speed, and high-throughput capability.[2][3]
Quantitative Performance Data
The following table summarizes typical performance characteristics for a protein precipitation method.
| Parameter | Result |
| Recovery | >80%[3] |
| Intra-day Precision (%CV) | <5% |
| Inter-day Precision (%CV) | <5% |
| Intra-day Accuracy (%RE) | <8% |
| Inter-day Accuracy (%RE) | <8% |
| Lower Limit of Quantification (LLOQ) | Analyte Dependent |
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analyte.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (containing an appropriate internal standard) to the plasma sample. The ratio of solvent to sample is typically 3:1 (v/v).
-
Mixing: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at 4°C for 30 minutes to further enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at a temperature below 10°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
Workflow Diagram
References
Application Note: High-Throughput Bioanalysis of Amisometradine in Human Plasma using Amisometradine-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amisometradine is a pyrimidinedione-based diuretic.[1] Accurate and reliable quantification of Amisometradine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Amisometradine in human plasma. The use of a stable isotope-labeled internal standard, Amisometradine-d3, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[2]
Principle
The method involves the extraction of Amisometradine and the internal standard (this compound) from human plasma via protein precipitation.[3] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[4] The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and corrects for matrix effects and other sources of analytical variability.[5]
Experimental Protocols
1. Materials and Reagents
-
Amisometradine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
2. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving Amisometradine and this compound in methanol.
-
Working Standard Solutions: Prepare by serial dilution of the Amisometradine primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality control samples, and unknown study samples) into microcentrifuge tubes.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to each tube, except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[6]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Amisometradine: m/z 196.1 → 124.1 (Quantifier), 196.1 → 82.1 (Qualifier)
-
This compound: m/z 199.1 → 127.1 (Quantifier)
-
-
Collision Energy (CE): Optimized for the specific instrument, typically 15-30 eV.
-
Source Temperature: 500°C
-
Data Presentation: Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Amisometradine | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 8.5 | 95.0 - 105.0 | ≤ 9.2 | 94.0 - 106.0 |
| Low QC | 1.5 | ≤ 6.3 | 97.2 - 103.5 | ≤ 7.1 | 96.5 - 104.3 |
| Mid QC | 75 | ≤ 5.1 | 98.1 - 102.4 | ≤ 6.5 | 97.0 - 103.1 |
| High QC | 400 | ≤ 4.8 | 98.9 - 101.8 | ≤ 5.9 | 97.8 - 102.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 92.5 | 98.7 |
| High QC | 400 | 94.1 | 101.2 |
Visualizations
Caption: Bioanalytical workflow for Amisometradine.
Caption: Chemical structures of Amisometradine and its deuterated form.
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Amisometradine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and robustness of the results, making this method highly suitable for supporting clinical and preclinical drug development studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
References
- 1. 6-Amino-3-methyl-1-(2-methyl-2-propen-1-yl)-2,4(1H,3H)-pyrimidinedione | C9H13N3O2 | CID 11071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amisometradine [webbook.nist.gov]
- 6. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Amisometradine-d3 for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Amisometradine-d3, the deuterated analog of the diuretic agent Amisometradine. Due to the absence of publicly available experimental fragmentation data, this document presents a predicted fragmentation pattern for this compound based on established principles of mass spectrometry and the fragmentation behavior of structurally related pyrimidinedione derivatives. A detailed, robust protocol for sample preparation and LC-MS/MS analysis is provided to guide researchers in developing quantitative bioanalytical assays for this compound.
Introduction
Amisometradine is a pyrimidinedione-based diuretic.[1] Its mechanism of action involves the inhibition of sodium ion reabsorption in the renal tubules. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of the parent drug in biological matrices by compensating for matrix effects and variations in sample processing.[2] Understanding the mass spectrometric fragmentation of this compound is essential for developing sensitive and specific multiple reaction monitoring (MRM) assays. This note outlines the predicted fragmentation pathway and provides a comprehensive LC-MS/MS protocol.
Predicted Fragmentation Pattern of this compound
The chemical structure of Amisometradine (C9H13N3O2, Monoisotopic Mass: 195.101 g/mol ) consists of a 6-amino-3-methyl-pyrimidinedione core with a 2-methylprop-2-en-1-yl (methallyl) substituent at the N1 position.[1][3][4] In this compound, the three hydrogen atoms on the methyl group of the methallyl substituent are replaced with deuterium.
Upon electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated precursor ion ([M+H]+) with a mass-to-charge ratio (m/z) of 199.12. The fragmentation of this precursor ion is predicted to occur through several key pathways, primarily involving the cleavage of the substituents from the pyrimidinedione ring.
The proposed major fragmentation pathways include:
-
Loss of the deuterated methallyl group: Cleavage of the C-N bond connecting the deuterated methallyl group to the pyrimidine (B1678525) ring is a likely fragmentation route. This would result in a stable product ion corresponding to the 6-amino-3-methyluracil (B15044) cation.
-
Cleavage within the methallyl group: Fragmentation can also occur within the side chain itself.
-
Ring fragmentation: While less common under typical CID conditions for this class of compounds, some fragmentation of the pyrimidinedione ring itself is possible.
The predicted fragmentation is visualized in the diagram below.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [PDF] Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. organomation.com [organomation.com]
Application Note: Chromatographic Separation of Amisometradine and its Metabolites by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This application note presents a detailed protocol for the sensitive and selective simultaneous determination of the fungicide Amisometradine and its putative metabolites in biological matrices. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high resolution, speed, and sensitivity required for complex bioanalytical studies. The protocol includes detailed procedures for sample preparation from plasma and urine, UPLC-MS/MS parameters, and data analysis. This method is suitable for pharmacokinetic, toxicokinetic, and metabolism studies of Amisometradine.
Introduction
Amisometradine is a quinone inside inhibitor (QoI) fungicide effective against a range of plant pathogenic fungi. Understanding its metabolic fate in biological systems is crucial for assessing its safety and potential environmental impact. The development of robust analytical methods for the simultaneous quantification of the parent compound and its metabolites is essential for these studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of drugs and their metabolites in complex biological samples.[1] This application note describes a UPLC-MS/MS method optimized for the separation and quantification of Amisometradine and its potential metabolites.
Experimental
-
Amisometradine reference standard (Purity ≥98%)
-
Putative metabolite reference standards (if available)
-
Internal Standard (IS), e.g., a structurally similar compound not expected to be present in the samples.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (blank, drug-free)
-
Human urine (blank, drug-free)
A UPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis. The following is a representative configuration:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Analytical Column: Newcrom R1, 3 µm, 2.1 x 100 mm or a similar reversed-phase column with low silanol (B1196071) activity.[2]
Effective sample preparation is critical for removing interferences and concentrating the analytes of interest from complex biological matrices.[3] Two common procedures, protein precipitation for plasma and direct dilution for urine, are described below.
2.3.1. Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
2.3.2. Urine Sample Preparation (Direct Dilution)
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes to remove particulate matter.
-
To 100 µL of the supernatant, add 900 µL of the initial mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Transfer to a UPLC vial for analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for plasma and urine sample preparation.
The following parameters provide a starting point for method development and can be optimized for specific instruments and metabolites.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Newcrom R1, 3 µm, 2.1 x 100 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95.0 | 5.0 |
| 1.00 | 95.0 | 5.0 |
| 8.00 | 5.0 | 95.0 |
| 9.00 | 5.0 | 95.0 |
| 9.10 | 95.0 | 5.0 |
| 12.00 | 95.0 | 5.0 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Hypothetical MRM Transitions for Amisometradine and Metabolites
Note: These values are hypothetical and must be determined experimentally by infusing pure standards of Amisometradine and its metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Amisometradine | XXX.X | YYY.Y | ZZ | AA |
| Metabolite 1 | XXX.X | YYY.Y | ZZ | AA |
| Metabolite 2 | XXX.X | YYY.Y | ZZ | AA |
| Internal Std. | XXX.X | YYY.Y | ZZ | AA |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications.[4][5] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of the analytes and IS.
-
Linearity and Range: A calibration curve should be prepared by spiking blank matrix with known concentrations of the analytes. A linear range with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the sample preparation method, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: Assessed to ensure that the ionization of the analytes is not suppressed or enhanced by co-eluting matrix components.
-
Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
Results and Discussion
The described UPLC-MS/MS method provides a robust and sensitive approach for the separation and quantification of Amisometradine and its metabolites in biological fluids. The use of a reversed-phase column with low silanol activity, such as the Newcrom R1, is anticipated to provide good peak shapes for the parent compound and its metabolites. The gradient elution program is designed to effectively separate compounds with a range of polarities, which is typical for a parent drug and its metabolic products. The MS/MS detection in MRM mode ensures high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.
The sample preparation methods are straightforward and commonly used in bioanalytical laboratories. Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples. For urine, a simple dilution is often sufficient due to the lower protein content.
Conclusion
This application note provides a comprehensive protocol for the chromatographic separation and quantification of Amisometradine and its metabolites using UPLC-MS/MS. The detailed experimental procedures for sample preparation and instrumental analysis, along with the guidelines for method validation, offer a solid foundation for researchers in drug metabolism, pharmacokinetics, and toxicology. The proposed method is designed to be sensitive, selective, and reliable for the analysis of complex biological samples.
References
- 1. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Amisometradine [INN:BAN:NF] on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. wvs.academy [wvs.academy]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Quantification of Amisometradine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming matrix effects during the quantification of amisometradine (B1665367).
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis of amisometradine?
A1: The matrix effect is the alteration of the ionization efficiency of amisometradine by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] Endogenous components in biological samples like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants, can cause these effects.
Q2: How can I evaluate the matrix effect for my amisometradine assay?
A2: Two common methods for evaluating matrix effects are the post-column infusion and the post-extraction spike methods.
-
Post-Column Infusion (Qualitative Assessment): A continuous flow of a standard solution of amisometradine is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation in the baseline signal at the retention time of amisometradine indicates the presence of matrix components that cause ion suppression or enhancement.
-
Post-Extraction Spike (Quantitative Assessment): The response of amisometradine in a standard solution is compared to the response of amisometradine spiked into a blank matrix sample after the extraction process. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for amisometradine?
A3: Effective sample preparation is crucial for reducing matrix interferences. The choice of technique depends on the complexity of the matrix. Common and effective methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural samples. It involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples by selectively isolating amisometradine from matrix components.
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids, which can effectively remove interfering substances.
-
Protein Precipitation: For biological matrices like plasma or serum, protein precipitation is a simple and common first step to remove the majority of proteins, which can be a significant source of matrix effects.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the chromatographic separation can help to separate amisometradine from co-eluting matrix components. This can be achieved by:
-
Using a suitable analytical column: A column with high resolving power can improve the separation of the analyte from interferences.
-
Adjusting the mobile phase composition and gradient: Modifying the mobile phase can alter the retention times of both amisometradine and matrix components, potentially resolving them.
-
Employing smaller particle size columns (e.g., UPLC): This can lead to sharper peaks and better resolution.
Q5: How does an internal standard (IS) help in compensating for matrix effects?
A5: A suitable internal standard, particularly a stable isotope-labeled (SIL) version of amisometradine, is highly recommended to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to amisometradine, it will be affected by the matrix in the same way. By calculating the ratio of the analyte response to the IS response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape for Amisometradine | Matrix components co-eluting with the analyte. | - Optimize the chromatographic gradient to better separate amisometradine from interferences.- Employ a more effective sample cleanup method (e.g., switch from protein precipitation to SPE).- Use a different stationary phase for the analytical column. |
| High Variability in Replicate Injections | Inconsistent matrix effects between samples. | - Implement the use of a stable isotope-labeled internal standard for amisometradine.- Homogenize samples thoroughly before extraction.- Ensure consistent sample preparation across all samples. |
| Low Recovery of Amisometradine | Inefficient extraction from the matrix or loss during cleanup. | - Optimize the extraction solvent and pH for your specific matrix.- Evaluate different SPE sorbents and elution solvents.- For the QuEChERS method, experiment with different salt combinations and d-SPE sorbents. |
| Significant Ion Suppression/Enhancement | High concentration of co-eluting matrix components. | - Dilute the sample extract to reduce the concentration of interfering compounds.- Improve the sample cleanup procedure to remove more matrix components.- Optimize the ESI source parameters (e.g., spray voltage, gas flow) to minimize matrix effects. |
| Inconsistent Results Between Different Matrix Lots | Variability in the composition of the biological matrix. | - Evaluate the matrix effect across multiple lots of the blank matrix during method validation.- If significant variability is observed, matrix-matched calibration standards should be used for each batch of samples. |
Experimental Protocols
Protocol 1: Generic QuEChERS Method for Amisometradine in Vegetable Matrices
This protocol is a general guideline and should be optimized for your specific application.
1. Sample Homogenization:
-
Weigh 10-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute with a suitable solvent (e.g., mobile phase) before LC-MS/MS analysis.
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spike
1. Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of amisometradine in a clean solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample using your validated method. Spike the final extract with amisometradine to the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike a blank matrix sample with amisometradine at the same concentration as Set A before the extraction process.
2. Analyze all three sets by LC-MS/MS.
3. Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%ME): ((Peak Area of Set B - Peak Area of Blank Matrix) / Peak Area of Set A) * 100
-
Recovery (%RE): (Peak Area of Set C / Peak Area of Set B) * 100
Quantitative Data Summary
The following table provides a template for summarizing recovery and matrix effect data from your validation experiments. Data should be generated for each matrix type and at different concentration levels (Low, Medium, High).
| Analyte | Matrix | Fortification Level (ng/g) | Mean Recovery (%) (n=5) | RSD (%) | Matrix Effect (%) |
| Amisometradine | Tomato | 10 | [Your Data] | [Your Data] | [Your Data] |
| Amisometradine | Tomato | 50 | [Your Data] | [Your Data] | [Your Data] |
| Amisometradine | Tomato | 100 | [Your Data] | [Your Data] | [Your Data] |
| Amisometradine | Soil | 10 | [Your Data] | [Your Data] | [Your Data] |
| Amisometradine | Soil | 50 | [Your Data] | [Your Data] | [Your Data] |
| Amisometradine | Soil | 100 | [Your Data] | [Your Data] | [Your Data] |
Visualizations
Caption: Workflow for Amisometradine Quantification.
Caption: Ion Suppression Mechanism in ESI.
Caption: Decision Tree for Matrix Effect Troubleshooting.
References
Optimizing MS/MS parameters for Amisometradine-d3
Technical Support Center: Amisometradine-d3
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for Amisometradine and this compound?
A1: Amisometradine has a molecular weight of approximately 195.22 g/mol .[1][2] For this compound, the molecular weight will be approximately 198.24 g/mol , assuming the three deuterium (B1214612) atoms replace three hydrogen atoms. In positive ion mode electrospray ionization (ESI+), the most common precursor ion is the protonated molecule, [M+H]⁺. In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, is expected.
Q2: Should I use the same MS/MS parameters for both Amisometradine and this compound?
A2: While the optimal parameters are often very similar, it is best practice to optimize the declustering potential (DP) or cone voltage and collision energy (CE) independently for both the analyte (Amisometradine) and the deuterated internal standard (this compound).[3] This ensures maximum sensitivity for both compounds and accounts for any minor differences in fragmentation behavior.
Q3: How do I select the best product ions for my Multiple Reaction Monitoring (MRM) transitions?
A3: After identifying the precursor ion, perform a product ion scan. In the resulting spectrum, select the most intense and stable fragment ions as your product ions.[3] It is recommended to choose at least two product ions. The most abundant transition is typically used for quantification (quantifier), while the second-most abundant is used for confirmation (qualifier).[3] The qualifier enhances the selectivity of the assay.
Q4: What are typical starting ranges for optimizing collision energy (CE)?
A4: A good starting point for collision energy optimization is to ramp the voltage across a wide range, for example, from 5 V to 60 V in 2-5 V increments.[3] The optimal CE is the value that produces the highest intensity for a specific product ion. This should be determined empirically for each MRM transition.
Troubleshooting Guide
Issue 1: Poor or No Signal for the Precursor Ion
-
Possible Cause: Incorrect sample concentration.
-
Possible Cause: Suboptimal ionization.
-
Possible Cause: Instrument not properly tuned or calibrated.
-
Solution: Perform a routine tuning and calibration of the mass spectrometer according to the manufacturer's guidelines to ensure it is operating at peak performance.[4]
-
Issue 2: Unstable or Fluctuating Signal Intensity
-
Possible Cause: Issues with the infusion setup.
-
Solution: Ensure the syringe pump is delivering a steady, pulse-free flow. Check for air bubbles in the syringe or tubing. Ensure all fittings are secure to prevent leaks.
-
-
Possible Cause: Matrix effects or contaminated ion source.
-
Solution: If not using a pure standard, components from the sample matrix could be causing ion suppression.[7] Ensure the ion source is clean. A fluctuating signal, even with a pure standard, can indicate a dirty source.
-
-
Possible Cause: Underlying instrument hardware problem.
-
Solution: An unstable signal can be a symptom of a hardware issue with the LC or MS system. It is crucial to resolve any instrument problems before proceeding with method optimization to ensure data reliability.[7]
-
Issue 3: Low Product Ion (Fragment) Intensity
-
Possible Cause: Non-optimal Collision Energy (CE).
-
Solution: The energy required to fragment the precursor ion is highly specific. Systematically ramp the CE for each transition to find the value that yields the maximum product ion intensity.[3]
-
-
Possible Cause: Non-optimal Declustering Potential (DP) or Cone Voltage.
-
Solution: This parameter influences the transmission of the precursor ion into the mass analyzer. An incorrectly set DP/cone voltage can lead to premature fragmentation or poor ion sampling. Optimize this parameter by observing the precursor ion intensity before optimizing CE.[3]
-
Data Presentation
Table 1: Predicted m/z Values for Precursor Ions
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) |
| Amisometradine | C₉H₁₃N₃O₂ | 195.1008[8] | 196.1081[9] | 194.0935[9] |
| This compound | C₉H₁₀D₃N₃O₂ | 198.1196 | 199.1269 | 197.1123 |
Note: The exact mass of this compound may vary slightly based on the position of the deuterium labels.
Table 2: Example Collision Energy Optimization for a Hypothetical Transition
| Collision Energy (V) | Product Ion Intensity (counts) |
| 10 | 15,000 |
| 15 | 45,000 |
| 20 | 98,000 |
| 25 | 152,000 |
| 30 | 110,000 |
| 35 | 75,000 |
This table illustrates how to identify the optimal collision energy by finding the voltage that produces the maximum signal intensity.
Experimental Protocols
Protocol: Systematic Optimization of MS/MS Parameters for this compound
This protocol describes the process of optimizing MRM transitions for this compound using direct infusion.
1. Preparation of Standard Solutions
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol.[3]
- From this stock, prepare a working solution for infusion at a concentration of 500 ng/mL. The solvent for the working solution should mimic the initial mobile phase of your intended LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[3]
2. Precursor Ion Identification (Q1 Scan)
- Set up a direct infusion of the working solution into the mass spectrometer's ion source using a syringe pump at a low, stable flow rate (e.g., 5-10 µL/min).[3]
- In the instrument control software, configure the MS to perform a Q1 scan over a mass range that includes the expected m/z of the precursor ion (e.g., m/z 150-250).
- Acquire data and identify the most abundant ion, which should correspond to the [M+H]⁺ or [M-H]⁻ of this compound (expected m/z ~199.1 in positive mode). Record this m/z value.
3. Product Ion Selection (Product Ion Scan)
- Change the scan mode to "Product Ion Scan".
- Set the Q1 quadrupole to specifically transmit the precursor ion m/z identified in the previous step.
- Scan the Q3 quadrupole over a relevant mass range (e.g., m/z 50-200) to detect the fragment ions.
- From the resulting spectrum, identify two or three of the most intense and stable product ions. Record their m/z values. These will form your MRM transitions.[3]
4. Optimization of Declustering Potential (DP) / Cone Voltage
- Set up an MRM method using the precursor ion and one of the selected product ions.
- Create an experiment to ramp the DP or cone voltage over a suitable range while monitoring the intensity of the precursor ion.
- Plot the ion intensity against the DP/cone voltage. The optimal value is the one that produces the maximum signal intensity.[3] Use this value for the next step.
5. Optimization of Collision Energy (CE)
- Using the optimized DP/cone voltage, create an experiment to optimize the CE for each MRM transition (precursor → product pair).
- For each transition, ramp the CE value across a range (e.g., 5 V to 60 V).
- Plot the product ion intensity against the CE. The optimal CE is the voltage that yields the maximum intensity for that specific transition.[3]
- Repeat this process for your quantifier and qualifier transitions.
6. Final Method
- Once all parameters are optimized, create the final MRM method using the determined precursor ion, product ions, and their corresponding optimized DP/cone voltage and CE values.
Visualizations
Caption: Workflow for systematic MS/MS parameter optimization.
Caption: Logic diagram for troubleshooting poor signal intensity.
References
- 1. Amisometradine [drugfuture.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. Optimizing MS parameters with an unstable signal - Chromatography Forum [chromforum.org]
- 8. medkoo.com [medkoo.com]
- 9. PubChemLite - Amisometradine (C9H13N3O2) [pubchemlite.lcsb.uni.lu]
Troubleshooting poor recovery of Amisometradine from biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the recovery of Amisometradine from biological matrices.
Introduction to Amisometradine Bioanalysis
Amisometradine is a pyrimidinedione-based diuretic.[1] Its chemical structure lends it a polar nature, which can present challenges during extraction from complex biological matrices such as plasma, urine, and tissue homogenates. Successful quantification of Amisometradine requires careful optimization of sample preparation and chromatographic conditions to ensure high recovery and accurate results. This guide addresses common issues encountered during the bioanalysis of Amisometradine and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Amisometradine to consider for bioanalysis?
A1: Amisometradine is a relatively polar molecule with a molecular weight of approximately 195.22 g/mol and a chemical formula of C9H13N3O2.[1][2][3] Its calculated AlogP is -0.29, indicating its hydrophilic nature.[2] This polarity means that it will have a higher affinity for aqueous environments, which must be taken into account when developing extraction methods from biological fluids.
Q2: Which extraction method is generally recommended for Amisometradine from plasma?
A2: Due to its polarity, a simple liquid-liquid extraction (LLE) with a non-polar solvent may result in poor recovery. The most promising techniques are:
-
Solid-Phase Extraction (SPE): Specifically, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is highly effective for polar compounds.[4][5][6][7] Polymeric SPE sorbents are also a good option.
-
Protein Precipitation (PPT): This is a simpler method, but may result in a less clean extract. Optimization of the precipitating solvent is crucial.[8][9]
Q3: Why am I observing high variability in my Amisometradine recovery?
A3: High variability can stem from several factors, including inconsistent sample handling, improper pH control during extraction, or the breakthrough of the analyte during SPE loading or washing steps. It is crucial to maintain consistent procedures for all samples and to validate the method thoroughly.
Q4: Could metabolites of Amisometradine be interfering with my analysis?
A4: While specific data on Amisometradine metabolism is limited in the provided search results, it is a possibility. Pyrimidine-based compounds can undergo metabolism, potentially leading to the formation of more polar metabolites.[10] If you observe unexpected peaks or poor chromatographic resolution, co-elution with metabolites could be a factor. It is advisable to use a high-resolution mass spectrometer to investigate potential metabolite interference.
Q5: What type of chromatography is best suited for Amisometradine analysis?
A5: Given its polar nature, traditional reversed-phase chromatography may provide poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar compounds.[2][11][12][13] It uses a polar stationary phase and a mobile phase with a high organic content, which enhances the retention of polar analytes like Amisometradine.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: You are experiencing low recovery of Amisometradine when using a solid-phase extraction protocol.
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Chemistry | For a polar compound like Amisometradine, a standard C18 sorbent may not provide adequate retention. Use a mixed-mode or polymeric SPE sorbent. These offer multiple interaction mechanisms (hydrophobic and ion-exchange) for better retention of polar analytes.[4][5][6][7] |
| Improper Sample pH | The pH of the sample and loading buffer is critical for consistent retention, especially with ion-exchange SPE. Ensure the pH is adjusted to promote the desired ionic state of Amisometradine for optimal interaction with the sorbent. |
| Analyte Breakthrough | This can occur if the sample is loaded too quickly or if the wash solvent is too strong. Decrease the flow rate during sample loading and use a weaker wash solvent. Collect the load and wash fractions and analyze them for the presence of Amisometradine to confirm breakthrough. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb Amisometradine from the SPE sorbent. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier or adding a small amount of acid or base to disrupt ionic interactions). Also, ensure the elution volume is sufficient. |
| Sorbent Drying Out | For silica-based sorbents, it is crucial that the sorbent bed does not dry out between the conditioning/equilibration and sample loading steps. Ensure the sorbent remains wetted. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: Your liquid-liquid extraction protocol is yielding poor Amisometradine recovery.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | Amisometradine is polar and will not partition well into non-polar organic solvents like hexane. Use a more polar, water-immiscible organic solvent such as ethyl acetate (B1210297) or a mixture of solvents. |
| Incorrect Aqueous Phase pH | To move a polar, ionizable compound into the organic phase, its charge must be neutralized. Adjust the pH of the aqueous sample to suppress the ionization of Amisometradine. |
| Emulsion Formation | The formation of an emulsion between the aqueous and organic layers can trap the analyte and lead to poor recovery. To break an emulsion, you can try adding salt to the aqueous phase ("salting out"), centrifugation, or gentle swirling instead of vigorous shaking during mixing.[8] |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Inadequate separation can lead to the inclusion of aqueous phase in your final extract, affecting subsequent analysis. |
Issues with Protein Precipitation (PPT)
Problem: You are facing challenges with protein precipitation for Amisometradine analysis.
| Potential Cause | Recommended Solution |
| Analyte Co-precipitation | Amisometradine might be co-precipitating with the plasma proteins. This can be influenced by the choice of precipitating solvent. Experiment with different organic solvents (e.g., acetonitrile, methanol (B129727), acetone) and their ratios with the plasma sample. Acetonitrile is often a good starting point as it tends to provide cleaner extracts.[8][9] |
| Incomplete Protein Removal | This can lead to column clogging and ion suppression in LC-MS analysis. Ensure you are using an adequate volume of precipitating solvent (typically a 3:1 or 4:1 ratio of solvent to plasma) and that the sample is thoroughly vortexed and centrifuged at a sufficient speed and duration. |
| Poor Analyte Solubility in Supernatant | After protein precipitation, Amisometradine must be soluble in the resulting supernatant. If the organic solvent content is too high, the polar analyte may not be fully soluble. Consider adjusting the solvent-to-plasma ratio. |
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction of Amisometradine from Human Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Sorbent: Mixed-mode cation exchange and reversed-phase polymeric sorbent (e.g., Oasis MCX).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute Amisometradine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Amisometradine
-
Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic).
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Data Presentation
The following tables present hypothetical recovery data to illustrate the impact of different extraction parameters on Amisometradine recovery. Actual results may vary and require experimental optimization.
Table 1: Hypothetical Recovery of Amisometradine using Different SPE Sorbents
| SPE Sorbent | Average Recovery (%) | % RSD (n=6) |
| C18 | 45.2 | 15.8 |
| Polymeric Reversed-Phase | 78.5 | 8.2 |
| Mixed-Mode Cation Exchange | 92.3 | 4.5 |
Table 2: Hypothetical Recovery of Amisometradine with Different PPT Solvents
| Precipitating Solvent (Solvent:Plasma Ratio) | Average Recovery (%) | % RSD (n=6) |
| Methanol (3:1) | 65.7 | 12.4 |
| Acetonitrile (3:1) | 85.1 | 6.8 |
| Acetone (3:1) | 72.3 | 10.1 |
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and performing Amisometradine extraction.
Caption: Troubleshooting workflow for low Amisometradine recovery.
Caption: Experimental workflow for Mixed-Mode SPE of Amisometradine.
References
- 1. One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds [mdpi.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HILIC in pharmaceutical analysis: Overview and applications. [wisdomlib.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Guide to Inter-Laboratory Cross-Validation of Amisometradine Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the reproducibility and reliability of analytical methods are paramount. When Amisometradine assays are conducted across different laboratories, ensuring consistency and comparability of results is crucial for the integrity of clinical and preclinical studies. This guide provides a framework for the cross-validation of Amisometradine assays between laboratories, offering objective comparisons of assay performance with supporting experimental data.
Bioanalytical method validation is a critical process to ensure that a quantitative analytical method is suitable for its intended application.[1] This process includes demonstrating that the method is reliable and reproducible for the quantitative measurement of analytes in biological matrices such as blood, plasma, or serum.[1] The key parameters evaluated during bioanalytical method validation are accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[2]
Experimental Protocols
A full validation of a bioanalytical method should be performed when establishing a method for the quantification of an analyte in clinical and nonclinical studies.[3] The following is a generalized protocol for a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) assay for Amisometradine, which can be adapted by participating laboratories.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Amisometradine and its stable isotope-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the Amisometradine stock solution to create working standard solutions for calibration curves and quality control (QC) samples.
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma) at room temperature.
-
To an aliquot of the biological sample, add the internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable C18 column with a gradient mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the multiple reaction monitoring (MRM) transitions for Amisometradine and its IS.
4. Calibration Curve and Quality Control:
-
Prepare calibration standards by spiking blank biological matrix with known concentrations of Amisometradine.[3]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
The calibration curve should consist of a minimum of six non-zero concentration levels.
-
Analyze the calibration standards and QC samples along with the study samples.
Data Presentation: A Hypothetical Inter-Laboratory Comparison
The following tables present hypothetical data from two independent laboratories, "Lab A" and "Lab B," performing an LC-MS/MS assay for Amisometradine in human plasma. These tables are intended to serve as a template for presenting cross-validation data.
Table 1: Accuracy and Precision of Amisometradine Assay
| Laboratory | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab A | 1.0 (LLOQ) | 0.95 | 95.0 | 8.5 |
| 2.5 (Low QC) | 2.60 | 104.0 | 6.2 | |
| 50.0 (Mid QC) | 48.5 | 97.0 | 4.1 | |
| 400.0 (High QC) | 408.0 | 102.0 | 3.5 | |
| Lab B | 1.0 (LLOQ) | 1.05 | 105.0 | 9.8 |
| 2.5 (Low QC) | 2.40 | 96.0 | 7.5 | |
| 50.0 (Mid QC) | 51.5 | 103.0 | 5.3 | |
| 400.0 (High QC) | 392.0 | 98.0 | 4.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Linearity of Amisometradine Calibration Curve
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lab A | 1.0 - 500.0 | 0.9985 |
| Lab B | 1.0 - 500.0 | 0.9979 |
Table 3: Matrix Effect and Recovery
| Laboratory | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Lab A | 2.5 (Low QC) | 98.2 | 85.1 |
| 400.0 (High QC) | 101.5 | 88.4 | |
| Lab B | 2.5 (Low QC) | 95.7 | 82.3 |
| 400.0 (High QC) | 99.8 | 86.9 |
Visualizing the Cross-Validation Workflow
The following diagram illustrates the key steps in a typical inter-laboratory cross-validation process.
Caption: Workflow for Inter-Laboratory Cross-Validation of Amisometradine Assays.
Interpretation and Conclusion
The goal of inter-laboratory cross-validation is to ensure that analytical data is consistent and reproducible, regardless of where the samples are analyzed. When comparing results, key considerations include:
-
Accuracy and Precision: The mean values should be within ±15% of the nominal value, and the precision should not exceed 15% CV. The hypothetical data in Table 1 shows that both laboratories meet these criteria.
-
Linearity: The correlation coefficient (r²) should be close to 1, indicating a linear relationship between concentration and response. Both labs demonstrate excellent linearity in Table 2.
-
Matrix Effect and Recovery: These parameters should be consistent between laboratories to ensure that the biological matrix does not unduly influence the results. The data in Table 3 suggests comparable performance in managing matrix effects and achieving consistent recovery.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Amisometradine-d3 and Other Internal Standards
In the landscape of pharmacokinetic and bioequivalence studies, the precision and reliability of analytical methods are paramount. For the diuretic Amisometradine, accurate quantification in biological matrices is crucial for determining its efficacy and safety. A key element in achieving this accuracy is the choice of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comparative analysis of the performance of a deuterated internal standard, Amisometradine-d3, versus other potential internal standards.
Data Presentation: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Linearity of Hydrochlorothiazide (B1673439) Analysis with Different Internal Standards
| Internal Standard Type | Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Deuterated (SIL) | Hydrochlorothiazide | 1.0 - 200.0 | > 0.998 |
| Structural Analog | Hydrochlorothiazide | 2.0 - 400.0 | > 0.995 |
Table 2: Accuracy and Precision for Hydrochlorothiazide Analysis
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated (SIL) | LLOQ | 1.0 | 0.98 | 98.0 | 4.5 |
| LQC | 3.0 | 2.95 | 98.3 | 3.2 | |
| MQC | 80.0 | 81.2 | 101.5 | 2.1 | |
| HQC | 160.0 | 158.4 | 99.0 | 1.8 | |
| Structural Analog | LLOQ | 2.0 | 2.1 | 105.0 | 8.7 |
| LQC | 6.0 | 5.8 | 96.7 | 6.5 | |
| MQC | 150.0 | 155.3 | 103.5 | 4.3 | |
| HQC | 300.0 | 291.6 | 97.2 | 3.9 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
The data clearly demonstrates that the method using the deuterated internal standard exhibits a wider linear range, and better accuracy and precision at all quality control levels compared to the method using a structural analog.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Method 1: Bioanalysis with a Deuterated Internal Standard (Hydrochlorothiazide-¹³C,d₂)
-
Sample Preparation: Liquid-liquid extraction (LLE) was employed to isolate hydrochlorothiazide and the internal standard from plasma. To 100 µL of plasma, 25 µL of the internal standard working solution (Hydrochlorothiazide-¹³C,d₂) was added and vortexed. The mixture was then extracted with 1 mL of ethyl acetate. After centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase.
-
Chromatography: A C18 analytical column was used with an isocratic mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724) (80:20, v/v) at a flow rate of 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) was used for detection and quantification. The transitions monitored were m/z 296.0 → 205.0 for hydrochlorothiazide and m/z 299.0 → 205.0 for Hydrochlorothiazide-¹³C,d₂.
Method 2: Bioanalysis with a Structural Analog Internal Standard (Diazepam)
-
Sample Preparation: Protein precipitation was used for sample preparation. To 200 µL of plasma, 50 µL of the internal standard working solution (Diazepam) was added, followed by 600 µL of acetonitrile. The mixture was vortexed and centrifuged. The supernatant was then injected into the LC-MS/MS system.
-
Chromatography: A C18 analytical column was used with a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). The gradient started at 30% B and was linearly increased to 90% B over 5 minutes.
-
Mass Spectrometry: An HPLC-ESI-MS/MS system was used for analysis, with hydrochlorothiazide detected in negative ion mode (m/z 296.0 → 205.0) and the internal standard, Diazepam, in positive ion mode (m/z 285.2 → 193.1).
Mandatory Visualization
Caption: A generalized workflow for the bioanalytical quantification of Amisometradine using this compound as an internal standard.
Caption: Simplified diagram of the mechanism of action for a uracil (B121893) diuretic like Amisometradine in the nephron.
References
Validation of an Analytical Method for Amisometradine: A Comparative Guide According to FDA Guidelines
This guide provides a comprehensive comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Amisometradine in a drug substance, in accordance with the United States Food and Drug Administration (FDA) guidelines for analytical method validation. The information presented here is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.
Amisometradine, with the molecular formula C9H13N3O2, is a pharmaceutical compound requiring accurate and reliable analytical methods to ensure its quality and safety.[1][2][3] The validation of an analytical method is a critical process to demonstrate its suitability for the intended purpose.[4][5] FDA guidelines, often harmonized with the International Council for Harmonisation (ICH) guidelines, outline the necessary validation characteristics that must be investigated.[6][7][8] These characteristics include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
This guide will compare a proposed primary method (Method A) with an alternative method (Method B), presenting hypothetical experimental data to illustrate the validation process and performance of each.
Experimental Protocols
The following are the detailed experimental protocols for the two hypothetical HPLC methods used for the validation of Amisometradine analysis.
Method A: Proposed Reversed-Phase HPLC (RP-HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol (B129727) and 0.05 M phosphate (B84403) buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: A stock solution of Amisometradine (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The drug substance is accurately weighed and dissolved in the mobile phase to achieve a target concentration of 50 µg/mL.
Method B: Alternative Ultra-High-Performance Liquid Chromatography (UHPLC) Method
-
Instrumentation: A UHPLC system with a photodiode array (PDA) detector, autosampler, and column thermostat.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B). The gradient program starts at 10% B, increases to 90% B over 5 minutes, holds for 1 minute, and returns to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 272 nm (with PDA monitoring from 200-400 nm).
-
Injection Volume: 2 µL.
-
Standard Solution Preparation: A stock solution of Amisometradine (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. Working standards are prepared by diluting the stock solution with the same solvent mixture to concentrations ranging from 0.1 µg/mL to 150 µg/mL.
-
Sample Preparation: The drug substance is accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to achieve a target concentration of 50 µg/mL.
Data Presentation: Validation Parameter Comparison
The following tables summarize the hypothetical quantitative data obtained from the validation of Method A and Method B.
Table 1: Linearity and Range
| Parameter | Method A | Method B | FDA/ICH Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 150 | Appropriate for the intended use |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| y-intercept | 102.5 | 55.8 | Should be insignificant |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | Method A (% Recovery) | Method B (% Recovery) | FDA/ICH Acceptance Criteria |
| 25 | 99.2 | 100.5 | 98.0% - 102.0% |
| 50 | 100.5 | 99.8 | 98.0% - 102.0% |
| 75 | 99.8 | 100.1 | 98.0% - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Method A (% RSD) | Method B (% RSD) | FDA/ICH Acceptance Criteria |
| Repeatability (n=6) | 0.85 | 0.45 | ≤ 2% |
| Intermediate Precision (Day 1) | 1.10 | 0.60 | ≤ 2% |
| Intermediate Precision (Day 2) | 1.25 | 0.65 | ≤ 2% |
| Intermediate Precision (Analyst 1) | 1.15 | 0.55 | ≤ 2% |
| Intermediate Precision (Analyst 2) | 1.30 | 0.70 | ≤ 2% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A (µg/mL) | Method B (µg/mL) | FDA/ICH Acceptance Criteria |
| Limit of Detection (LOD) | 0.3 | 0.03 | Should be determined and appropriate |
| Limit of Quantitation (LOQ) | 1.0 | 0.1 | Should be determined and appropriate |
Table 5: Specificity
| Parameter | Method A | Method B | FDA/ICH Acceptance Criteria |
| Placebo Interference | No peak at the retention time of Amisometradine | No peak at the retention time of Amisometradine | No interference from excipients |
| Forced Degradation (Acid) | Peak purity index > 0.999 | Peak purity index > 0.999 | The method should be able to resolve the analyte from degradation products |
| Forced Degradation (Base) | Peak purity index > 0.999 | Peak purity index > 0.999 | The method should be able to resolve the analyte from degradation products |
| Forced Degradation (Oxidation) | Peak purity index > 0.999 | Peak purity index > 0.999 | The method should be able to resolve the analyte from degradation products |
| Forced Degradation (Heat) | Peak purity index > 0.999 | Peak purity index > 0.999 | The method should be able to resolve the analyte from degradation products |
| Forced Degradation (Light) | Peak purity index > 0.999 | Peak purity index > 0.999 | The method should be able to resolve the analyte from degradation products |
Mandatory Visualization
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the different validation parameters.
Caption: Workflow for the validation of an analytical method.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Amisometradine [webbook.nist.gov]
- 3. 6-Amino-3-methyl-1-(2-methyl-2-propen-1-yl)-2,4(1H,3H)-pyrimidinedione | C9H13N3O2 | CID 11071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
A Comparative Pharmacokinetic Analysis of Diuretics: Positioning Amisometradine in a Modern Context
A comprehensive review of the pharmacokinetic profiles of major diuretic classes, highlighting the therapeutic landscape and the historical context of Amisometradine.
This guide provides a detailed comparison of the pharmacokinetic properties of major classes of diuretics, including loop diuretics, thiazide diuretics, and potassium-sparing diuretics. While Amisometradine, a uracil (B121893) derivative, has historical significance as a diuretic, modern, detailed pharmacokinetic data comparable to current standards is largely unavailable in the public domain. Early studies from the 1950s and 1960s confirm its diuretic effect, but lack the comprehensive absorption, distribution, metabolism, and excretion (ADME) data required for a direct quantitative comparison with contemporary agents.[1][2][3] This document, therefore, serves to summarize the well-established pharmacokinetic profiles of current diuretic classes to provide a framework for understanding their clinical use and to highlight the data gap for older compounds like Amisometradine.
Comparative Pharmacokinetic Data of Major Diuretic Classes
The clinical efficacy and safety of a diuretic are heavily influenced by its pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters for commonly prescribed loop, thiazide, and potassium-sparing diuretics. These parameters dictate the onset, duration, and intensity of their diuretic effect.
Loop Diuretics
Loop diuretics are potent diuretics that act on the thick ascending limb of the loop of Henle.[4] They are characterized by a rapid onset of action.
| Drug | Oral Bioavailability (%) | Protein Binding (%) | Half-Life (hours) | Metabolism | Excretion |
| Furosemide | 10-100 | ~95 | 1.5-2 | Minimal | Primarily renal |
| Bumetanide | 80-100 | ~95 | 1 | Hepatic | Renal and Biliary |
| Torsemide | 80-100 | >99 | 3-4 | Hepatic (CYP2C9) | Renal and Hepatic |
Data sourced from multiple references.[5][6][7]
Thiazide and Thiazide-like Diuretics
Thiazide diuretics inhibit the sodium-chloride symporter in the distal convoluted tubule. They are a first-line treatment for hypertension.[8][9]
| Drug | Oral Bioavailability (%) | Protein Binding (%) | Half-Life (hours) | Metabolism | Excretion |
| Hydrochlorothiazide | 65-75 | 40-68 | 6-15 | Not metabolized | Primarily renal (unchanged) |
| Chlorthalidone | ~65 | ~75 | 40-60 | Minimal | Primarily renal (unchanged) |
| Indapamide | ~93 | 71-79 | 14-18 | Extensive (hepatic) | Renal (metabolites) and fecal |
| Metolazone | ~65 | ~95 | 8-14 | Minimal | Primarily renal (unchanged) |
Data sourced from multiple references.[8][9][10]
Potassium-Sparing Diuretics
Potassium-sparing diuretics prevent potassium loss and are often used in combination with other diuretics. They act on the collecting duct.[11][12]
| Drug | Oral Bioavailability (%) | Protein Binding (%) | Half-Life (hours) | Metabolism | Excretion |
| Spironolactone | ~90 | >90 | 1.4 (parent), 16.5 (active metabolite) | Extensive (hepatic, active metabolites) | Renal (metabolites) and biliary |
| Eplerenone | ~69 | ~50 | 4-6 | Hepatic (CYP3A4) | Renal (metabolites) and fecal |
| Amiloride | 15-25 | ~23 | 6-9 | Not metabolized | Renal (unchanged) and fecal |
| Triamterene | ~50 | ~60 | 3 | Hepatic (active metabolite) | Renal (metabolites) and biliary |
Data sourced from multiple references.[11][13][14]
Experimental Protocols: A Generalized Approach for Oral Diuretic Pharmacokinetic Studies
To ensure reliable and comparable pharmacokinetic data, studies typically follow a standardized protocol. The following is a generalized methodology for a clinical trial investigating the pharmacokinetics of an oral diuretic.
1. Study Design: A typical study would be an open-label, single-dose, crossover, or parallel-group design. A randomized, controlled trial design is often used to compare the new drug to a placebo or a standard-of-care diuretic.
2. Subject Population: A cohort of healthy adult volunteers is usually recruited. Inclusion criteria would specify age, weight, and normal renal and hepatic function. Exclusion criteria would include a history of significant medical conditions, allergies to the study drug or related compounds, and recent use of other medications.
3. Drug Administration: After an overnight fast, subjects receive a single oral dose of the diuretic with a standardized volume of water. Food and fluid intake are controlled for a specified period post-dosing.
4. Sample Collection:
-
Blood Samples: Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-determined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine Samples: Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose). The volume of each collection is recorded, and an aliquot is stored frozen for analysis.
5. Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying the concentration of the parent drug and its major metabolites in plasma and urine. The method must demonstrate adequate sensitivity, specificity, accuracy, and precision.
6. Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)
-
Terminal elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
From the urine data, the cumulative amount of drug excreted unchanged (Ae) and the renal clearance (CLr) are calculated.
7. Statistical Analysis: Descriptive statistics are used to summarize the pharmacokinetic parameters. If the study is comparative, appropriate statistical tests (e.g., ANOVA) are used to compare the parameters between different treatment groups.
Visualizing Pharmacokinetic and Pharmacodynamic Concepts
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study, from subject recruitment to data analysis.
Caption: Workflow of a Clinical Pharmacokinetic Study.
Comparative Mechanism of Action of Diuretic Classes
This diagram illustrates the primary sites and mechanisms of action for the different classes of diuretics within the nephron.
Caption: Mechanism of Action of Diuretic Classes.
References
- 1. medkoo.com [medkoo.com]
- 2. [Comparative study of the diuretic effect of a mercurial, chlorothiazide & amisometradine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amisometradine, a New Oral Diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loop diuretic - Wikipedia [en.wikipedia.org]
- 5. media.psychiatryadvisor.com [media.psychiatryadvisor.com]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of Thiazide Diuretics | Pharmacology Mentor [pharmacologymentor.com]
- 9. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. lecturio.com [lecturio.com]
- 11. Pharmacology of Potassium-Sparing Diuretics | Pharmacology Mentor [pharmacologymentor.com]
- 12. Potassium-sparing diuretic - Wikipedia [en.wikipedia.org]
- 13. [Pharmacology of potassium-sparing diuretics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amiloride - Wikipedia [en.wikipedia.org]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Amisometradine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount for robust pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of Amisometradine-d3, a stable isotope-labeled (SIL) internal standard, with alternative approaches, highlighting its superior performance in terms of accuracy and precision.
The fundamental principle of an internal standard is to mimic the behavior of the analyte throughout the analytical process, from sample extraction to detection.[1] By doing so, it compensates for variations in sample preparation, injection volume, and instrument response.[2][3] this compound, being a deuterated analog of Amisometradine, shares near-identical physicochemical properties with the analyte. This structural similarity ensures that it experiences the same degree of extraction recovery, matrix effects, and ionization efficiency, thereby providing the most accurate correction for analytical variability.[4]
Comparative Analysis of Internal Standards
The selection of an internal standard is a pivotal decision in method development. While structural analogs or other unrelated compounds can be used, stable isotope-labeled internal standards like this compound are widely recognized as the "gold standard" for quantitative bioanalysis.[4]
Stable isotope-labeled internal standards, such as this compound, offer significant advantages over structural analogs. Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit the same behavior in the mass spectrometer's ion source. This minimizes variability and leads to higher accuracy and precision, especially in complex biological matrices where matrix effects can be a significant source of error. Structural analogs, on the other hand, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less reliable quantification.
The following table summarizes the expected performance characteristics of a bioanalytical method using this compound compared to a hypothetical structural analog. The data is representative of typical validation parameters for LC-MS/MS assays and is based on findings from similar compounds.
| Validation Parameter | This compound (SIL IS) | Structural Analog IS | Justification |
| Accuracy (% Bias) | Within ±5% | Within ±15% | SIL IS more effectively compensates for matrix effects and recovery losses, leading to lower bias. |
| Precision (%RSD) | < 10% | < 15% | The close physicochemical match of a SIL IS reduces variability throughout the analytical process. |
| Linearity (r²) | > 0.995 | > 0.99 | Both can achieve good linearity, but SIL IS often provides a more consistent response across the calibration range. |
| Lower Limit of Quantitation (LLOQ) | Dependent on instrument sensitivity | Dependent on instrument sensitivity | While instrument-dependent, the reduced noise and variability with a SIL IS can contribute to a more robust LLOQ. |
| Recovery | Consistent with analyte | May differ from analyte | A SIL IS will have nearly identical recovery to the analyte, providing accurate correction for losses during sample preparation. |
| Matrix Effect | Effectively compensated | Less effective compensation | The SIL IS experiences the same ion suppression or enhancement as the analyte, leading to accurate correction. |
Experimental Protocols
A robust and validated experimental protocol is essential for achieving high-quality data. The following is a representative protocol for the quantification of Amisometradine in a biological matrix using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Amisometradine and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with appropriate volumes of the Amisometradine working solution to achieve the desired concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides an appropriate detector response.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing potential interferences. A common technique is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE).
-
To 100 µL of plasma (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Amisometradine and this compound should be determined and optimized.
-
Visualizing the Workflow and Principles
To better illustrate the experimental process and the underlying principles of using a stable isotope-labeled internal standard, the following diagrams are provided.
References
Ensuring Bioanalytical Method Reproducibility: A Guide to Incurred Sample Reanalysis in Amisometradine Clinical Studies
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in clinical trials. Incurred sample reanalysis (ISR) has emerged as a critical tool to verify the accuracy and precision of bioanalytical methods under real-world conditions. This guide provides a comprehensive overview of the principles and procedures for conducting ISR in clinical studies of Amisometradine, comparing the performance of a hypothetical bioanalytical method against established regulatory guidelines.
The Importance of Incurred Sample Reanalysis
Bioanalytical methods are rigorously validated using spiked quality control (QC) samples prepared in a clean matrix. However, samples from dosed subjects, known as incurred samples, can present unique challenges not fully mimicked by QCs.[1] Factors such as the presence of metabolites, protein binding, sample inhomogeneity, and matrix effects can influence the accuracy of analyte quantification.[1][2] ISR addresses this by reanalyzing a subset of study samples in a separate run on a different day to demonstrate the reproducibility of the original results.[3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic (PK) or pharmacodynamic (PD) studies and all bioequivalence (BE) studies.[2][4]
Comparative Performance of a Bioanalytical Method for Amisometradine
While specific ISR data for Amisometradine clinical studies are not publicly available, a compliant bioanalytical method would be expected to meet the internationally harmonized acceptance criteria. The following table summarizes the expected performance of a hypothetical, robust bioanalytical method for Amisometradine against standard regulatory requirements.
| Parameter | Regulatory Guideline (FDA/EMA) | Hypothetical Amisometradine Method Performance |
| Analytes | Amisometradine and its major metabolites | Amisometradine |
| Matrix | Human Plasma | Human Plasma |
| Number of ISR Samples | 10% of the first 1,000 samples and 5% of the remaining samples (EMA) or up to 10% of total samples (FDA).[2][5] | 10% of study samples selected. |
| Sample Selection | Around Cmax and in the terminal elimination phase.[1][2] | Samples selected from both peak and terminal phases of the pharmacokinetic profile. |
| Acceptance Criteria | For small molecules, the difference between the original and reanalyzed concentrations should be within ±20% of their mean for at least 67% of the samples.[1][3][5][6] | >67% of reanalyzed samples are within ±20% of the mean of the original and repeat values. |
| Investigation Trigger | Failure to meet the acceptance criteria.[1] | An investigation is initiated if the acceptance criteria are not met. |
Experimental Protocol for Incurred Sample Reanalysis
A standardized protocol is crucial for conducting a meaningful ISR study. The following outlines a typical methodology.
1. Objective: To confirm the reproducibility of the bioanalytical method for Amisometradine in incurred samples from a clinical study.
2. Sample Selection:
- A predetermined number of incurred samples (typically 10%) are selected from the study population.
- Selection is biased towards samples around the maximum concentration (Cmax) and the terminal elimination phase to cover a wide concentration range.
3. Reanalysis Procedure:
- The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.
- The same validated bioanalytical method used for the initial analysis must be employed.
- The reanalysis should include the same number of replicates as the original analysis.
4. Data Evaluation:
- The percentage difference between the initial concentration (C_original) and the reanalyzed concentration (C_reanalyzed) is calculated for each sample using the following formula:
5. Investigation of Failures:
- If the ISR fails to meet the acceptance criteria (i.e., less than 67% of the reanalyzed samples are within ±20% of the mean), an investigation is launched.
- Potential causes for failure, such as analyte instability, metabolite interference, or procedural errors, are systematically investigated.[3][7]
- Corrective and preventive actions (CAPAs) are implemented, which may include method re-optimization and revalidation.[8]
Visualizing the ISR Workflow
The following diagrams illustrate the key processes in incurred sample reanalysis.
ISR Workflow from Sample Collection to Reporting.
Decision Tree for ISR Outcome and Investigation.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. nebiolab.com [nebiolab.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]
- 5. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Imprecision in Incurred Sample Reanalysis for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Essential Guide to ISR in Bioanalysis [celegence.com]
Evaluating the Isotopic Purity of Amisometradine-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is fundamental to ensuring data integrity and experimental reproducibility. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of Amisometradine-d3, a deuterated analog of the diuretic Amisometradine.[1][2] High isotopic enrichment is crucial for its use as an internal standard in pharmacokinetic studies and for elucidating metabolic pathways.
This guide details the experimental protocols for the two primary analytical methods: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, it presents a comparative analysis of this compound with a hypothetical alternative, "Alternative-d5," to illustrate a data-driven approach to selecting the most suitable labeled compound for research needs.
Data Presentation: A Comparative Analysis
A thorough evaluation of a deuterated compound's isotopic purity extends beyond simply stating the percentage of the desired deuterated species. It involves a complete assessment of the distribution of all isotopologues (molecules that differ only in their isotopic composition). The following table provides an illustrative comparison of the isotopic purity of two different batches of deuterated Amisometradine, highlighting the key parameters for evaluation.
Table 1: Comparative Isotopic Purity Data for this compound and a Hypothetical Alternative-d5
| Parameter | This compound | Alternative-d5 | Method of Analysis |
| Chemical Formula | C₉H₁₀D₃N₃O₂ | C₁₀H₈D₅N₂O₂ | N/A |
| Molecular Weight | 198.24 | 211.26 | N/A |
| Isotopic Purity (%) | 99.5 | 99.2 | High-Resolution Mass Spectrometry (HRMS) |
| d0 Isotopologue (%) | 0.3 | 0.5 | High-Resolution Mass Spectrometry (HRMS) |
| d1 Isotopologue (%) | 0.1 | 0.2 | High-Resolution Mass Spectrometry (HRMS) |
| d2 Isotopologue (%) | 0.1 | 0.1 | High-Resolution Mass Spectrometry (HRMS) |
| d3 Isotopologue (%) | 99.5 | 0.0 | High-Resolution Mass Spectrometry (HRMS) |
| d4 Isotopologue (%) | 0.0 | 0.0 | High-Resolution Mass Spectrometry (HRMS) |
| d5 Isotopologue (%) | 0.0 | 99.2 | High-Resolution Mass Spectrometry (HRMS) |
| Deuterium (B1214612) Location | Methyl Group | Aromatic Ring | ¹H and ²H NMR Spectroscopy |
| Chemical Purity (%) | >99.8 | >99.7 | HPLC-UV |
Experimental Protocols
Accurate determination of isotopic purity relies on robust and well-defined analytical methods. Below are detailed protocols for the two primary techniques.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
HRMS is the primary technique for determining the isotopic enrichment of a deuterated compound.[3] By precisely measuring the mass-to-charge ratio (m/z), HRMS can differentiate between the deuterated standard, its unlabeled counterpart, and any partially deuterated species. The relative intensities of these isotopic peaks are used to calculate the percentage of isotopic enrichment.[3]
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.[4]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
LC-HRMS Analysis:
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 150-250.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks of Amisometradine and its isotopologues.
-
Data Acquisition: Acquire data in centroid mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of Amisometradine.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation
While HRMS provides quantitative data on isotopic distribution, NMR spectroscopy is invaluable for confirming the specific location of the deuterium atoms within the molecule and for providing a qualitative assessment of isotopic purity.[5]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 5-10 mg/mL.
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the methyl protons will confirm the location of the deuterium labels.
-
Integration of the residual proton signals in the labeled positions relative to a non-deuterated signal in the molecule can provide an estimate of isotopic enrichment.
-
-
²H-NMR Spectroscopy:
-
Acquire a one-dimensional ²H-NMR spectrum.
-
A single resonance in the region corresponding to the methyl group will confirm the presence and location of the deuterium.
-
Mandatory Visualizations
Experimental Workflow for Isotopic Purity Determination
Caption: Workflow for determining the isotopic purity of this compound.
Decision Pathway for Selecting a Deuterated Standard
Caption: Decision-making process for selecting a suitable deuterated internal standard.
Conclusion
References
- 1. medkoo.com [medkoo.com]
- 2. Amisometradine, a New Oral Diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Amisometradine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of Amisometradine-d3. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
Understanding the Hazards
This compound is the deuterium-labeled version of Amisometradine. While a specific Safety Data Sheet (SDS) for this compound was not located, the available information for the parent compound and structurally similar chemicals indicates that it should be handled with significant caution. General hazard statements for similar compounds are severe, including being potentially fatal if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, a comprehensive approach to personal protective equipment (PPE) and safe handling is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the required equipment for handling this compound.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of dust or aerosols, which could be fatal.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which could be fatal.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes or dust. |
| Body Protection | A fully buttoned lab coat or a chemical-resistant apron. | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Safe Handling and Operational Plan
A clear and systematic workflow is critical for safety and experimental success. All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to control airborne particles.
Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure, immediate and decisive action is required.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2] |
Storage and Disposal
Proper storage and disposal are crucial for safety and regulatory compliance.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and unused product, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
